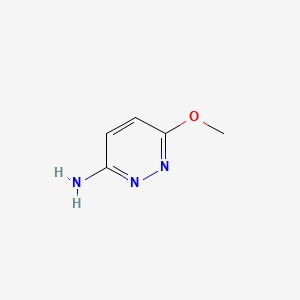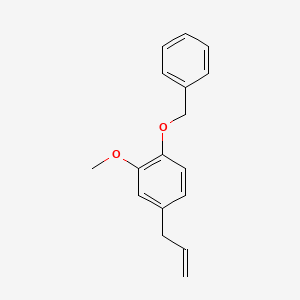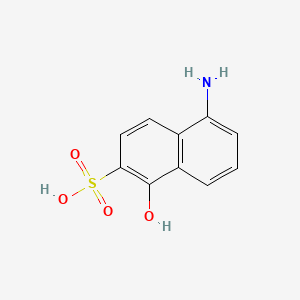
3-Bromo-4-fluorotoluene
概要
説明
3-Bromo-4-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
作用機序
Target of Action
3-Bromo-4-fluorotoluene is a chemical compound that is primarily used as a building block in organic synthesis Instead, it is used in the synthesis of other compounds that may have biological targets .
Mode of Action
As a synthetic intermediate, the mode of action of this compound involves its reactivity with other compounds in chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . In this context, the bromine atom in this compound can be replaced by other groups in the presence of a palladium catalyst .
Biochemical Pathways
The compounds synthesized using this compound can potentially affect various biochemical pathways depending on their structure and function .
Pharmacokinetics
Its properties would likely depend on the specific conditions of the environment in which it is used .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can be used to synthesize [4-fluoro-3-(trimethylsilyl)benzyl]guanidine . The effects of these synthesized compounds at the molecular and cellular level would depend on their specific structures and functions .
生化学分析
Biochemical Properties
3-Bromo-4-fluorotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been used as a starting reagent in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine . The interactions between this compound and biomolecules are primarily based on its ability to act as a precursor in benzyne chemistry, which is crucial for the formation of various bioactive compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways and gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways. For example, its role in the synthesis of bioactive molecules can lead to changes in cellular responses and metabolic fluxes . Additionally, this compound has been observed to impact cell signaling pathways, potentially altering gene expression and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to participate in nucleophilic substitution reactions is a key aspect of its molecular mechanism . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion. Such interactions can result in significant changes in gene expression and enzyme activity, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its long-term impact on cellular functions. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its efficacy may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can cause toxic effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its overall impact on biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorotoluene can be synthesized by the bromination of 4-fluorotoluene. The reaction is typically carried out in glacial acetic acid as the solvent, with iodine and iron or an iron salt as catalysts. This method significantly increases the yield of this compound compared to other isomers .
Industrial Production Methods: In industrial settings, the bromination process is optimized to maximize the yield of this compound. The use of glacial acetic acid and specific catalysts ensures a higher proportion of the desired product, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions: 3-Bromo-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
科学的研究の応用
3-Bromo-4-fluorotoluene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the synthesis of biologically active compounds for research purposes.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
- 4-Bromo-3-fluorotoluene
- 2-Bromo-4-fluorotoluene
- 2-Bromo-5-fluorotoluene
Comparison: 3-Bromo-4-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it offers different reactivity patterns and is preferred in certain synthetic routes and industrial applications .
特性
IUPAC Name |
2-bromo-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKALMVPCQTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196420 | |
| Record name | 3-Bromo-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-62-0 | |
| Record name | 2-Bromo-1-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNF4C42NWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromo-4-fluorotoluene in the synthesis of radiolabeled compounds?
A1: this compound serves as a crucial starting material for synthesizing radiolabeled benzylguanidine derivatives. Its structure allows for the introduction of specific functional groups, ultimately leading to the desired radiolabeled products. [, ] For example, in both papers, the bromine atom in this compound is ultimately replaced by either radioactive iodine-131 ([1]) or astatine-211 ([2]) to create the radiolabeled imaging agents.
Q2: What synthetic challenges were encountered when using this compound to prepare radiolabeled compounds, and how were they addressed?
A2: One challenge highlighted in the research was the formation of an undesired byproduct during the radioiodination process. [] This byproduct showed similar chromatographic properties to (m-iodobenzyl)guanidine (MIBG), potentially complicating analysis. To address this, the researchers optimized the reaction conditions using hydrogen peroxide as the oxidant, leading to increased yields of the desired product (75-80%) and reduced byproduct formation (less than 7%). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)




